molecular formula C25H28ClNO2 B14789793 4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride

4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride

Cat. No.: B14789793
M. Wt: 409.9 g/mol
InChI Key: DQXFOLCDYKWSIT-UHFFFAOYSA-N
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Description

4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride is a chemical compound known for its selective inhibition of phosphodiesterase type IV (PDE4).

Preparation Methods

The synthesis of 4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride involves multiple steps. One common synthetic route starts with 4-pyridineethanethioic acid, α-[®-[3-(cyclopentyloxy)-4-methoxyphenyl]phenylmethyl]-, S-propyl ester, (αR)- . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound’s selective inhibition of PDE4 makes it valuable in studying cellular signaling pathways and inflammatory responses.

    Medicine: Due to its inhibitory effects on PDE4, it has potential therapeutic applications in treating inflammatory diseases and conditions.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride involves the selective inhibition of PDE4. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule involved in various cellular processes. By inhibiting PDE4, the compound increases cAMP levels, leading to altered cellular signaling and reduced inflammatory responses .

Comparison with Similar Compounds

Similar compounds to 4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride include other PDE4 inhibitors. These compounds share similar mechanisms of action but may differ in their chemical structures and specific effects. Some examples of similar compounds are:

Properties

Molecular Formula

C25H28ClNO2

Molecular Weight

409.9 g/mol

IUPAC Name

4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride

InChI

InChI=1S/C25H27NO2.ClH/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19;/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3;1H

InChI Key

DQXFOLCDYKWSIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4.Cl

Origin of Product

United States

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